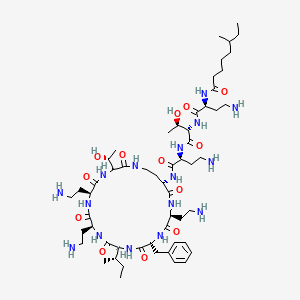
4-(Methyl-d3-amino)-1-(3-pyridyl)-1-butanone Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methyl-d3-amino)-1-(3-pyridyl)-1-butanone dihydrochloride (Md3APB) is a synthetic organic compound used in a variety of scientific research applications. It is a member of the pyridyl series of compounds, which are often used in medicinal chemistry, as well as in the development of new drug compounds. Md3APB is a versatile compound, with a wide range of potential applications in the laboratory.
Wissenschaftliche Forschungsanwendungen
Analytical Methodologies
The compound 4-amino-3-(3-pyridyl)-butanoic acid dihydrochloride has been studied for its utility in analytical methodologies. Infrared (IR) and proton nuclear magnetic resonance (H1NMR) spectroscopy have been utilized for the identification and structural analysis of this compound, showcasing its relevance in pharmaceutical analysis for substance identification and structure determination (Беликов, Боровский, & Ларский, 2015).
Carcinogenic Metabolite Study
Research has identified DNA adducts produced by the reaction of 4-(acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone with deoxyguanosine and DNA, indicating the compound's significance in studying the carcinogenic activity of tobacco-specific nitrosamines. This insight is crucial for understanding the chemical pathways leading to cancer in smokers, providing a foundation for potential therapeutic targets (Upadhyaya, Sturla, Tretyakova, Ziegel, Villalta, Wang, & Hecht, 2003).
Structural and Spectroscopic Analysis
Studies on derivatives of butanoic acid, such as 4-[(2,6-dichlorophenyl)amino]2-methylidene 4-oxobutanoic acid, using spectroscopic methods and theoretical calculations have provided deep insights into the molecular structure, vibrational properties, and electronic characteristics. This research also explores their potential as nonlinear optical materials due to their significant dipole moment and hyperpolarizabilities, highlighting the broader chemical and physical research applications of related compounds (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Biomarker Analysis in Smokers
Investigations have quantitatively analyzed the urinary biomarkers of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone metabolic activation in smokers. This research is pivotal in understanding the extent of tobacco-specific carcinogen exposure and its metabolic pathways, providing essential data for public health studies and interventions aimed at reducing smoking-related cancer risks (Jing, Wang, Upadhyaya, Jain, Yuan, Hatsukami, Hecht, & Stepanov, 2014).
Metabolic Activation and Cancer Risk Assessment
The metabolic activation of NNK, a tobacco-specific carcinogen, has been explored to understand the significant pathways leading to lung cancer in smokers. This research underscores the complex interactions between carcinogens and human DNA, shedding light on the mechanisms of carcinogenesis and emphasizing the critical need for targeted cancer prevention strategies (Stepanov, Upadhyaya, Carmella, Feuer, Jensen, Hatsukami, & Hecht, 2008).
Eigenschaften
IUPAC Name |
1-pyridin-3-yl-4-(trideuteriomethylamino)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-11-6-3-5-10(13)9-4-2-7-12-8-9/h2,4,7-8,11H,3,5-6H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDIDUFQYHRMPR-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(=O)C1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCCC(=O)C1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662092 |
Source


|
| Record name | 4-[(~2~H_3_)Methylamino]-1-(pyridin-3-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189727-40-9 |
Source


|
| Record name | 4-[(~2~H_3_)Methylamino]-1-(pyridin-3-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B561679.png)

![Cyclohexanamine;[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B561684.png)



